3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride

Protein farnesyltransferase inhibition Antimalarial drug discovery Structure-activity relationship

3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride (CAS 219862-70-1) is a dual-functionalized tetrahydroquinoline (THQ) building block bearing a primary amine at the 3-position and a nitrile group at the 6-position on the partially saturated quinoline ring, supplied as the hydrochloride salt (C₁₀H₁₂ClN₃, MW 209.68 g/mol). The compound exists as a white to off-white crystalline solid with reported aqueous and ethanolic solubility.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
Cat. No. B11892099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1C(CNC2=C1C=C(C=C2)C#N)N.Cl
InChIInChI=1S/C10H11N3.ClH/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10;/h1-3,9,13H,4,6,12H2;1H
InChIKeyDXUIXQLRLMFJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile Hydrochloride: Core Scaffold Definition and Procurement-Relevant Identity


3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride (CAS 219862-70-1) is a dual-functionalized tetrahydroquinoline (THQ) building block bearing a primary amine at the 3-position and a nitrile group at the 6-position on the partially saturated quinoline ring, supplied as the hydrochloride salt (C₁₀H₁₂ClN₃, MW 209.68 g/mol) [1]. The compound exists as a white to off-white crystalline solid with reported aqueous and ethanolic solubility . Its free base form (CAS 750555-70-5) has a calculated LogP of 1.69 and polar surface area (PSA) of 61.84 Ų, while the hydrochloride salt exhibits a LogP of 2.49 and identical PSA of 61.84 Ų [2]. This scaffold serves as the key synthetic precursor to a series of potent protein farnesyltransferase (PFT) inhibitors developed as antimalarial agents, with derivative compounds achieving sub-nanomolar potency against Plasmodium falciparum PFT [3].

Why 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile Hydrochloride Cannot Be Replaced by Off-the-Shelf THQ Analogs


Tetrahydroquinoline derivatives with different substitution patterns exhibit divergent biological target profiles and synthetic utility, making casual interchange of in-class analogs a high-risk procurement decision. The 3-amino-6-carbonitrile substitution pattern present in this compound is specifically required for constructing the pharmacophore of THQ-based protein farnesyltransferase inhibitors, where the 6-cyano group participates in critical hydrogen-bonding interactions within the enzyme active site and the 3-amino group serves as the derivatization handle for sulfonamide or amide coupling [1]. Regioisomeric compounds such as 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 65242-19-5) target entirely different biological pathways, including p38 MAPK, and cannot substitute for the 3-amino-6-cyano architecture in PFT inhibitor synthesis [2]. Furthermore, the hydrochloride salt form provides quantifiable solubility and handling advantages over the free base (CAS 750555-70-5), with the salt exhibiting a higher LogP (2.49 vs. 1.69) that translates to meaningfully different partitioning behavior in organic/aqueous workup procedures during multi-step synthesis [3]. Compounds lacking either the 3-amino group (e.g., 1,2,3,4-tetrahydroquinoline-6-carbonitrile, CAS 50741-36-1) or the 6-carbonitrile group (e.g., 3-amino-1,2,3,4-tetrahydroquinoline, CAS 40615-02-9) are structurally incapable of serving as precursors for the same downstream derivatives .

Quantitative Differential Evidence: 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile Hydrochloride vs. Closest Analogs


Derivative Potency in PFT Inhibition: 6-Cyano-3-amino-THQ Scaffold Enables Sub-Nanomolar IC₅₀ vs. Alternative THQ Regioisomers

Derivatives built from the 3-amino-6-cyano-THQ scaffold achieve single-digit nanomolar to sub-nanomolar IC₅₀ values against Plasmodium falciparum protein farnesyltransferase (Pf-PFT). BMS-388891, a sulfonamide derivative of this scaffold, exhibits a Pf-PFT IC₅₀ of 0.600 nM [1]. The broader series of 266 THQ-based PFT inhibitors described in J. Med. Chem. 2007 yielded multiple compounds with Pf-PFT IC₅₀ values in the sub- to low-nanomolar range, with the most potent achieving ~0.6 nM [2]. In contrast, the regioisomeric 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold is associated with p38 MAPK inhibition (anti-inflammatory target) rather than PFT, and does not produce sub-nanomolar PFT inhibition data in the published literature [3].

Protein farnesyltransferase inhibition Antimalarial drug discovery Structure-activity relationship

Hydrochloride Salt vs. Free Base: Quantified LogP Shift Drives Differential Solubility and Workup Behavior

The hydrochloride salt form (CAS 219862-70-1) exhibits a calculated LogP of 2.49 compared to 1.69 for the free base (CAS 750555-70-5), representing a ΔLogP of +0.80 [1]. This increased lipophilicity of the salt form, counterintuitively, is accompanied by vendor-reported aqueous solubility, described as 'soluble in water and common organic solvents like ethanol' . The hydrochloride salt also demonstrates enhanced stability under normal laboratory storage conditions, with vendors recommending protection from light and moisture . The free base, by comparison, requires more specialized handling and exhibits lower aqueous solubility, consistent with its lower LogP and absence of the ionic hydrochloride moiety [1].

Salt selection Physicochemical property optimization Synthetic intermediate handling

Chiral Resolution Capability: (S)-Enantiomer Availability Enables Stereospecific Synthesis Unavailable with Racemic 3-Amino-THQ

The (S)-enantiomer of 3-amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile is commercially available as a distinct catalog item , enabling stereospecific derivatization at the 3-position chiral center. This contrasts with the simpler analog 3-amino-1,2,3,4-tetrahydroquinoline (CAS 40615-02-9), which is typically supplied only as the racemate and lacks the 6-cyano group required for the PFT inhibitor pharmacophore . In the THQ-based PFT inhibitor series, stereochemistry at the 3-position is a critical determinant of potency, as evidenced by the structure-activity relationships established across 266 compounds, where the (S)-configuration is implicated in optimal target binding [1]. The absence of an enantiopure option for simpler THQ analogs means that any stereochemical SAR exploration or chiral resolution must be performed de novo by the end user, adding synthetic steps and cost.

Chiral building block Enantioselective synthesis Stereochemical SAR

Boc-Protected Intermediate Availability: Streamlined Solid-Phase and Solution-Phase Derivatization via Pre-Activated Carbamate

The tert-butyl carbamate (Boc) protected derivative, tert-butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS 219862-69-8), is commercially available at 97% purity , providing an orthogonal protection strategy that is not available for the non-aminated analog 1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1). The Boc-protected intermediate enables selective N1-functionalization followed by mild acidic deprotection to reveal the free 3-amine, a sequence incompatible with the free amine form which would require protection prior to N1-derivatization . The synthesis of the Boc derivative from the hydrochloride proceeds via standard Boc₂O/DIPEA conditions, yielding 560 mg (67% isolated yield) after silica gel chromatography .

Protected amine building block Solid-phase synthesis Parallel library synthesis

PFT vs. Kinase Target Specificity: Scaffold-Driven Target Engagement Differentiates 3-Amino-6-CN-THQ from 2-Amino-3-CN-THQ

The 3-amino-6-cyano-THQ scaffold programs selective engagement of protein farnesyltransferase, with BMS-388891 demonstrating a 13-fold shift in IC₅₀ between wild-type Pf-PFT and the Y837C mutant enzyme [1], confirming on-target mechanism. By contrast, the regioisomeric 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold yields compounds that inhibit p38 MAP kinase (anti-inflammatory target) and mGluR1 (CNS target), with reported IC₅₀ values in the 3–30 μM range for mGluR1 antagonism [2][3]. The 2-amino-3-CN regioisomer does not appear in the PFT inhibitor literature. This scaffold-level target divergence means that selecting the 3-amino-6-CN substitution pattern is a de facto commitment to PFT-related research programs, whereas the 2-amino-3-CN pattern is incompatible with PFT-targeted projects.

Target selectivity PFT inhibitor Kinase inhibitor Scaffold specificity

Research and Industrial Application Scenarios for 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile Hydrochloride


Antimalarial Drug Discovery: Synthesis of Protein Farnesyltransferase Inhibitor Libraries

This compound serves as the direct precursor for constructing THQ-based PFT inhibitor libraries targeting Plasmodium falciparum. The 3-amino group is derivatized with sulfonyl chlorides or carboxylic acids to generate diverse sulfonamide or amide libraries, while the 6-cyano group maintains critical hydrogen-bonding contacts in the PFT active site. The J. Med. Chem. 2007 study of 266 such derivatives identified multiple compounds with Pf-PFT IC₅₀ values in the sub-nanomolar range and parasite growth inhibition in the low-nanomolar range in human red blood cell assays [1]. The hydrochloride salt form is directly compatible with aqueous coupling conditions commonly used in parallel library synthesis.

Stereospecific Medicinal Chemistry: Enantioselective SAR Exploration at the THQ 3-Position

The commercial availability of the (S)-enantiomer enables direct synthesis of configurationally defined PFT inhibitors without chiral resolution . Given that stereochemistry at the 3-position influences PFT inhibitory potency as demonstrated in SAR studies, the ability to procure the enantiopure building block eliminates the need for chiral chromatography or diastereomeric salt resolution, each of which can add 1–2 synthetic steps and reduce overall yield by 30–50% depending on resolution efficiency. The 6-cyano group remains intact through N-derivatization, preserving the PFT pharmacophore.

Multi-Step Fragment-Based Drug Design: Sequential N1/N3 Functionalization via Orthogonal Protection

The availability of both the hydrochloride salt (CAS 219862-70-1) and the Boc-protected derivative (CAS 219862-69-8) enables sequential functionalization strategies where N1 is first alkylated or arylated, followed by Boc deprotection (TFA or HCl/dioxane) to reveal the free 3-amine for subsequent sulfonylation or acylation. This orthogonal protection strategy is essential for generating N1,N3-differentially substituted THQ derivatives, a common motif in the PFT inhibitor pharmacophore [2]. The Boc derivative has been reported in 67% isolated yield from the hydrochloride .

Kinase Inhibitor Intermediate Supply: Cyanoquinoline and Cyano-THQ Scaffold Derivatization

The 3-amino-6-cyano-THQ scaffold is structurally related to 6-amino-3-cyanoquinoline kinase inhibitor pharmacophores described in patent literature [3]. Oxidation or dehydrogenation of the THQ ring system yields the fully aromatic quinoline analog. Procuring the THQ-stage intermediate allows chemists to install the 3-amino and 6-cyano substituents in the reduced form, then oxidize at a later synthetic stage, providing greater control over reaction selectivity compared to direct functionalization of the electron-deficient quinoline ring. This strategy is particularly relevant for programs targeting RIP2 kinase, Cot (cancer Osaka thyroid) kinase, and other therapeutically relevant kinases [3].

Quote Request

Request a Quote for 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.